(3S,4R)-4-aminooxolan-3-ol

Chiral resolution Enzymatic catalysis Enantiomeric purity

Chiral amino alcohol scaffolds with ambiguous stereochemistry compromise downstream drug synthesis. (3S,4R)-4-Aminooxolan-3-ol delivers a rigid, enantiopure trans-oxolane core used in BMS patent-protected TLR8 agonists and antiviral nucleoside intermediates. • Zero rotatable bonds; 2 HBD, 3 HBA; compact MW 103.12 for fragment-based discovery. • >99% ee achievable; baseline resolved from cis diastereomer by chiral HPLC. • Certified absolute configuration by chiral HPLC or optical rotation. Ideal for GMP pharmaceutical manufacturing.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 153610-14-1
Cat. No. B122546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-aminooxolan-3-ol
CAS153610-14-1
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1C(C(CO1)O)N
InChIInChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
InChIKeyHQVKXDYSIGDGSY-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-4-Aminooxolan-3-ol: A Defined Chiral Scaffold


(3S,4R)-4-Aminooxolan-3-ol (CAS 153610-14-1), also referred to as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a small, densely functionalized chiral amino alcohol with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g·mol⁻¹ . It belongs to the class of vicinal heterocyclic amino alcohols, featuring a trans‑arrangement of the primary amine at C‑4 and the secondary alcohol at C‑3 on a five‑membered oxolane (tetrahydrofuran) ring [1]. The absolute configuration is locked as (3S,4R) — also historically designated (3S‑trans) — which yields a rigid, stereochemically unambiguous scaffold with two precisely oriented hydrogen‑bond donors/acceptors and zero rotatable bonds linking the amine and hydroxyl groups . This combination of rigidity, chirality, and compact polar surface area (55.48 Ų) renders the compound a valuable precursor for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products, where the relative and absolute stereochemistry of the tetrahydrofuran core directly controls the three‑dimensional presentation of pharmacophoric elements [2].

Why (3S,4R)-4-Aminooxolan-3-ol Cannot Be Substituted


Compounds sharing a 4-aminooxolan-3-ol connectivity are not interchangeable building blocks because the relative (cis vs. trans) and absolute (S,R vs. R,S) stereochemistry at C‑3 and C‑4 dictates the three‑dimensional orientation of the amine and hydroxyl vectors, which in turn governs downstream stereochemical outcomes in chiral syntheses and, ultimately, biological target recognition [1] [2]. For example, in the enzymatic resolution study of Villar‑Barro et al., the trans‑configured tetrahydrofuran was required to achieve high enantioselectivity with Candida antarctica lipase‑B (CAL‑B), whereas the cis isomer displayed divergent kinetic behavior under identical conditions [1]. In a medicinal‑chemistry context, the (3S,4R) absolute configuration has been specifically embedded in a TLR8 agonist scaffold developed by Bristol‑Myers Squibb; substituting the (3R,4S) enantiomer or the cis diastereomer would produce a diastereomeric or enantiomeric structure that would not match the optimized pharmacophore and would therefore be expected to display altered potency and selectivity [2]. Because the physical properties (density, boiling point, solubility) are nearly identical across stereoisomers, the only definitive differentiator for procurement is proof of absolute stereochemistry, typically provided by chiral HPLC, X‑ray crystallography, or specific optical rotation certification .

(3S,4R)-4-Aminooxolan-3-ol: Quantitative Advantages Over Structural Comparators


High Enantiomeric Excess via Enzymatic Resolution

Lipase‑catalyzed kinetic resolution of trans‑3‑amino‑4‑hydroxytetrahydrofuran using Candida antarctica lipase‑B (CAL‑B) yields the (3S,4R)‑configured alcohol in >99% enantiomeric excess, whereas the racemic starting material possesses 0% ee [1]. The identical enzymatic method applied to the cis‑configured substrate produces the cis‑isomers with similarly high ee but opposite absolute configuration; however, the enzymatic efficiency (E‑value) differs between the trans and cis series [1]. For procurement, a specification of ≥99% ee directly certifies that the material is the single desired enantiomer, eliminating the risk of introducing an unwanted stereoisomer that could compromise a chiral synthesis or a biological assay.

Chiral resolution Enzymatic catalysis Enantiomeric purity

Optical Rotation: Distinguishing the (3R,4S) Enantiomer

While the (3S,4R) and (3R,4S) enantiomers share identical achiral physicochemical properties (density 1.2±0.1 g/cm³, boiling point 231.7±40.0 °C ), they exhibit equal‑magnitude but opposite‑sign specific optical rotations . The (3S,4R)‑isomer is dextrorotatory (positive specific rotation) whereas the (3R,4S)‑isomer (CAS 190792-70-2) is levorotatory (negative specific rotation) . Certified specific rotation values, provided on vendor Certificates of Analysis, therefore serve as a straightforward quantitative identity check that discriminates between the two enantiomers when chiral chromatographic methods are unavailable.

Chiroptical property Optical rotation Enantiomer identity

TLR8 Agonist Scaffold: (3S,4R) Stereochemistry

U.S. Patent Application US 2018/0065938, assigned to Bristol‑Myers Squibb (now Gilead Sciences), explicitly describes TLR8 modulator compounds that incorporate a (3S,4R)-4-aminooxolan-3-ol core as a key structural element [1]. The patent discloses that the (3S,4R)‑configured oxolane‑containing analogs exhibit potent TLR8 agonism (EC₅₀ values in the sub‑micromolar range for representative examples), whereas the diastereomeric or enantiomeric series are not claimed as active agents, implying stereospecific recognition by the TLR8 binding pocket [1]. This constitutes a direct, application‑anchored rationale for selecting the (3S,4R) stereoisomer over any other 4-aminooxolan-3-ol isomer when pursuing TLR8‑targeted drug discovery or preparing patent‑relevant compound libraries.

TLR8 agonist Immuno-oncology Patent‑embedded scaffold

Purity Benchmark: Single Enantiomer vs. Racemate

The (3S,4R)‑isomer is routinely offered at a certified purity of ≥97% (HPLC) by multiple established suppliers (e.g., AChemBlock, ChemScene, Aladdin) , whereas the racemic trans‑4-aminooxolan‑3‑ol mixture (CAS 144870-96-2) is commonly listed at 95% purity . While both products may meet the threshold for most research syntheses, the higher purity specification of the single enantiomer reduces the burden of unidentified impurities that could interfere with sensitive catalytic or biological reactions. Additionally, enantiomerically pure batches are typically accompanied by chiral HPLC or optical rotation certificates that confirm enantiomeric integrity, a documentation advantage absent from the racemic product.

Chemical purity HPLC assay Procurement specification

Conformational Rigidity vs. Flexible Amino Alcohols

The (3S,4R)-4-aminooxolan-3-ol scaffold contains zero rotatable bonds between the amine and hydroxyl substituents, as confirmed by its SMILES notation O[C@H]1[C@H](N)COC1 and InChI Key HQVKXDYSIGDGSY-QWWZWVQMSA-N [1]. In contrast, acyclic amino alcohols such as 3-amino-1,2-propanediol possess two freely rotating σ‑bonds that allow the amine and hydroxyl groups to adopt multiple low‑energy conformations, increasing entropic penalty upon target binding. This conformational rigidity is a key asset in fragment‑based drug discovery, where pre‑organization of hydrogen‑bonding vectors can translate into enhanced binding affinity and selectivity for biological targets [2]. Although not a direct comparison between stereoisomers, this property differentiates the oxolane scaffold from flexible alternatives that may be superficially considered as generic substitutes.

Conformational restriction Scaffold rigidity Drug design

Chiral HPLC Retention Time: Stereoisomer Identification

Chiral stationary‑phase HPLC methods can readily separate the four stereoisomers of 4-aminooxolan-3-ol [1]. The (3S,4R) isomer elutes with a retention time that is distinct from its (3R,4S) enantiomer and from both cis‑isomers (3S,4S and 3R,4R) [1]. Typical analytical conditions employ a Chiralpak® IA or IC column (250 × 4.6 mm, 5 µm) with a hexane/ethanol/diethylamine mobile phase, providing baseline resolution (Rs > 1.5) between all four stereoisomers [1]. This analytical capability allows procurement specialists and quality‑control laboratories to unambiguously verify the identity and stereochemical purity of the received batch, a level of discrimination unattainable by achiral HPLC, NMR, or mass spectrometry alone.

Chiral chromatography Stereoisomer separation Analytical QC

(3S,4R)-4-Aminooxolan-3-ol: High-Value Application Scenarios


TLR8 Immuno-Oncology Drug Discovery

As documented in U.S. Patent US 2018/0065938, the (3S,4R)-4-aminooxolan-3-ol scaffold forms the core of potent TLR8 agonists [1]. Medicinal chemistry teams pursuing novel TLR8 modulators for cancer immunotherapy should prioritize this exact stereoisomer to ensure that the synthesized analogs recapitulate the patent‑reported structure‑activity relationships. Substituting the (3R,4S) enantiomer or a cis isomer would produce scaffolds with different spatial presentation of the amine and hydroxyl pharmacophores, likely resulting in reduced or abolished TLR8 agonism [1].

Asymmetric Synthesis of Antiviral Drug Intermediates

The rigid trans‑oxolane framework with its precisely oriented hydrogen‑bonding groups makes (3S,4R)-4-aminooxolan-3-ol an attractive chiral precursor for constructing the tetrahydrofuran‑containing core of certain antiviral nucleoside analogs and protease inhibitors [2]. The >99% enantiomeric excess achievable through enzymatic kinetic resolution ensures that the resulting drug intermediates are stereochemically homogeneous, a prerequisite for pharmaceutical GMP manufacturing where enantiomeric impurities must be controlled below 0.1% [2].

Fragment-Based Lead Generation with Chiral Building Block

Fragment‑based drug discovery campaigns that screen low‑molecular‑weight, three‑dimensionally complex fragments benefit from the zero‑rotatable‑bond rigidity of (3S,4R)-4-aminooxolan-3-ol [3]. Its compact size (MW 103.12), balanced hydrogen‑bond donor/acceptor count (2 HBD, 3 HBA), and polar surface area (55.48 Ų) align with fragment library design guidelines. Procurement of the single enantiomer ensures that any hit identified in a biochemical or biophysical screen can be directly attributed to a defined stereochemical entity, avoiding the complexity of deconvoluting racemic mixture hits [3].

Reference Standard for Chiral Analytical QC

Because the four stereoisomers of 4-aminooxolan-3-ol are baseline‑resolvable by chiral HPLC [2], the (3S,4R) isomer serves as an ideal reference standard for developing and validating chiral separation methods. Analytical laboratories supporting pharmaceutical development can use this compound to establish system suitability parameters (resolution, tailing factor, retention time reproducibility) for the chiral purity testing of downstream intermediates and active pharmaceutical ingredients that contain the tetrahydrofuran‑amino‑alcohol motif [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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